molecular formula C25H29NO7 B12466646 2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No.: B12466646
M. Wt: 455.5 g/mol
InChI Key: JBBLHKZSLODCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYLPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a substituted amide, making it a versatile molecule for various synthetic and research purposes.

Preparation Methods

The synthesis of 2-METHYLPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves multiple steps, including esterification and amidation reactions. The preparation typically starts with the esterification of 2-methylpropyl alcohol with 4-hydroxybenzoic acid to form 2-methylpropyl 4-hydroxybenzoate. This intermediate is then subjected to further reactions involving 3-methoxyphenyl acetic acid derivatives to introduce the 3-methoxyphenyl group. The final step involves the amidation reaction with 5-oxopentanoic acid derivatives to form the desired compound.

Chemical Reactions Analysis

2-METHYLPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups in the amide and ester functionalities can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to study enzyme interactions and metabolic pathways involving ester and amide bonds.

    Industry: It can be used in the production of polymers, coatings, and adhesives due to its ester and amide functionalities.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with various molecular targets. The ester and amide bonds can be hydrolyzed by enzymes such as esterases and amidases, leading to the release of active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-METHYLPROPYL 4-{5-[2-(3-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE include:

Properties

Molecular Formula

C25H29NO7

Molecular Weight

455.5 g/mol

IUPAC Name

2-methylpropyl 4-[[5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C25H29NO7/c1-17(2)15-33-25(30)18-10-12-20(13-11-18)26-23(28)8-5-9-24(29)32-16-22(27)19-6-4-7-21(14-19)31-3/h4,6-7,10-14,17H,5,8-9,15-16H2,1-3H3,(H,26,28)

InChI Key

JBBLHKZSLODCKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.